molecular formula C8H11NaO4 B15304405 Sodium 3-(4-oxooxan-3-yl)propanoate

Sodium 3-(4-oxooxan-3-yl)propanoate

Cat. No.: B15304405
M. Wt: 194.16 g/mol
InChI Key: QRHONMPMMPHDEZ-UHFFFAOYSA-M
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Description

Sodium 3-(4-oxooxan-3-yl)propanoate: is a chemical compound with a unique structure that includes a sodium ion, a propanoate group, and an oxooxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-oxooxan-3-yl)propanoate typically involves the reaction of 4-oxooxan-3-yl with propanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields and purity. The final product is typically purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(4-oxooxan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propanoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted propanoate derivatives.

Scientific Research Applications

Chemistry: Sodium 3-(4-oxooxan-3-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate enzyme activity and inhibition mechanisms.

Medicine: The compound has potential applications in drug development. It is explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of sodium 3-(4-oxooxan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

  • Sodium 3-(4-oxopentan-3-yl)propanoate
  • Sodium 3-(4-oxohexan-3-yl)propanoate
  • Sodium 3-(4-oxobutan-3-yl)propanoate

Comparison: Sodium 3-(4-oxooxan-3-yl)propanoate is unique due to its oxooxane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles. The presence of the oxooxane ring also influences its biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H11NaO4

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;3-(4-oxooxan-3-yl)propanoate

InChI

InChI=1S/C8H12O4.Na/c9-7-3-4-12-5-6(7)1-2-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1

InChI Key

QRHONMPMMPHDEZ-UHFFFAOYSA-M

Canonical SMILES

C1COCC(C1=O)CCC(=O)[O-].[Na+]

Origin of Product

United States

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